Rac-(1r,3s)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine
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Overview
Description
Rac-(1r,3s)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine is a compound that features a cyclobutane ring substituted with a tert-butoxy group and a dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods
Industrial production of this compound may involve scaling up the flow microreactor process to accommodate larger quantities. The use of continuous flow systems can enhance the efficiency and yield of the production process, making it more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Rac-(1r,3s)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butoxy group and the dimethyl groups can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Rac-(1r,3s)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism by which Rac-(1r,3s)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane derivatives: Compounds with similar cyclobutane rings but different substituents.
tert-Butoxy compounds: Molecules featuring the tert-butoxy group in different structural contexts.
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine |
InChI |
InChI=1S/C10H21NO/c1-9(2,3)12-8-6-7(11)10(8,4)5/h7-8H,6,11H2,1-5H3/t7-,8+/m0/s1 |
InChI Key |
XBYKLHIJRIEJOA-JGVFFNPUSA-N |
Isomeric SMILES |
CC1([C@H](C[C@H]1OC(C)(C)C)N)C |
Canonical SMILES |
CC1(C(CC1OC(C)(C)C)N)C |
Origin of Product |
United States |
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